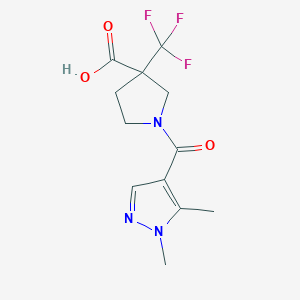![molecular formula C17H25N3O B7576990 N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide](/img/structure/B7576990.png)
N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide, also known as IAP-1 or SM-164, is a small molecule inhibitor that targets the inhibitor of apoptosis (IAP) family of proteins. IAPs are a group of proteins that play a crucial role in regulating cell survival and apoptosis. IAP-1 has been shown to have potential applications in cancer research and therapy due to its ability to induce apoptosis in cancer cells.
Mecanismo De Acción
N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide works by binding to and inhibiting the activity of IAP proteins, which play a crucial role in regulating cell survival and apoptosis. By inhibiting IAP proteins, N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide promotes the activation of caspases, which are enzymes that play a key role in the process of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide are complex and depend on the specific cell type and context in which it is used. In general, N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide induces apoptosis in cancer cells by promoting the activation of caspases and inhibiting the activity of IAP proteins. Additionally, N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide has been shown to have anti-inflammatory effects in certain contexts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide is its ability to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Additionally, N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide has been shown to have potential applications in the treatment of autoimmune diseases and inflammatory disorders. However, the synthesis of N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide is a complex process that requires specialized equipment and expertise, which may limit its availability and use in certain contexts.
Direcciones Futuras
There are several potential future directions for research on N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide. One area of interest is the development of more efficient and cost-effective synthesis methods for N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide. Additionally, further studies are needed to better understand the biochemical and physiological effects of N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide in different cell types and contexts. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide in cancer therapy and other applications.
Métodos De Síntesis
The synthesis of N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide involves several steps, including the preparation of 2-(di(propan-2-yl)amino)ethylamine, which is then reacted with 5-bromoindole-2-carboxylic acid to form the desired product. The synthesis of N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide has been extensively studied in the field of cancer research due to its ability to induce apoptosis in cancer cells. Several studies have shown that N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide can sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Additionally, N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide has been shown to have potential applications in the treatment of autoimmune diseases and inflammatory disorders.
Propiedades
IUPAC Name |
N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-12(2)20(13(3)4)10-9-19-17(21)15-5-6-16-14(11-15)7-8-18-16/h5-8,11-13,18H,9-10H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOMYQLYYRESQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNC(=O)C1=CC2=C(C=C1)NC=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7576941.png)
![3-[(Oxan-4-ylmethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7576953.png)

![2-[N-(propan-2-yl)acetamido]propanoic acid](/img/structure/B7576959.png)

![N-[2-(ethylamino)-2-oxoethyl]-1H-indole-5-carboxamide](/img/structure/B7576968.png)
![1-[[5-(Dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-2-methylpropan-2-ol](/img/structure/B7576977.png)
![3-[1-Benzothiophen-3-ylmethyl(methyl)amino]propanoic acid](/img/structure/B7576982.png)

![N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B7577003.png)
